molecular formula C19H22N2O4S2 B2974622 ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate CAS No. 304683-96-3

ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate

Cat. No.: B2974622
CAS No.: 304683-96-3
M. Wt: 406.52
InChI Key: VKMKSOSLFFLKCF-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is a complex organic compound with a unique structure that includes multiple functional groups such as ketones, sulfanyl, and diazatricyclo systems

Properties

IUPAC Name

ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-3-9-21-18(24)16-13-7-5-6-8-14(13)27-17(16)20-19(21)26-11-12(22)10-15(23)25-4-2/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKSOSLFFLKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include pyrazole and isoxazole derivatives, which are of significant interest due to their potential biological activities .

Scientific Research Applications

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to form various derivatives with significant biological activities makes it a valuable compound for scientific research .

Biological Activity

Ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}butanoate is a complex organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is C19H22N2O4S2C_{19}H_{22}N_2O_4S^2, and it exhibits specific solubility characteristics that influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Antiprion Activity
Derivatives of this compound have shown potential in inhibiting prion diseases, which are neurodegenerative disorders caused by misfolded proteins. Studies indicate that certain derivatives exhibit significant inhibitory effects on prion replication, suggesting their potential role in neuroprotective strategies.

2. Inhibition of Transcription Factors
Research has demonstrated that derivatives can inhibit key transcription factors such as AP-1 and NF-kB, which are critical in regulating inflammatory responses and cancer progression. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators involved in disease processes.

3. Anti-inflammatory Properties
Some derivatives have been reported to possess anti-inflammatory effects, although direct evidence for the parent compound remains limited. These properties may be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which ethyl 3-oxo-4-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-y]sulfanyl}butanoate exerts its biological effects involve its transformation into various active derivatives. These derivatives interact with specific molecular targets influencing cell signaling pathways and gene expression.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of its biological activity:

Compound NameKey Biological Activity
Ethyl 2-phenylacetoacetateAntiprion properties
Ethyl 4-phenylacetoacetateLimited studies on biological activity
Ethyl 3-keto-butanoateInhibition of NF-kB

This table highlights the distinctiveness of ethyl 3-oxo-4-{[3-oxo...} in its specific applications for synthesizing biologically active pyrazolone derivatives.

Case Studies

Case Study: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry focused on synthesizing pyrazolone derivatives from ethyl 3-oxo... The evaluation involved in vitro assays assessing their antiprion activity, with results indicating that certain derivatives exhibited significant inhibitory effects on prion replication.

Metabolic Pathways
The metabolic pathways involving this compound lead to the formation of bioactive derivatives through oxidation and reduction reactions, significantly modifying their biological activities.

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